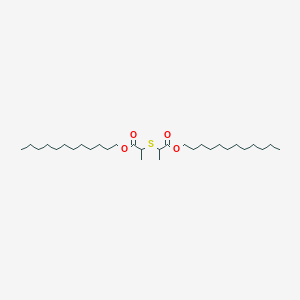![molecular formula C7H10N2O2 B14705454 [2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid CAS No. 22772-43-6](/img/structure/B14705454.png)
[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with an acetic acid group at the 3-position and an aminomethyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- typically involves the cyclization of appropriate precursors. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory methods mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including enzymes and receptors, due to its structural features. The aminomethyl group may play a role in binding to biological targets, while the pyrrole ring can participate in π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar structure but different biological activities.
2-Amino-3-(indol-3yl)propionic acid (tryptophan): An essential amino acid with a similar indole structure.
Indolyl-3-acetic acid (heteroauxin): Another plant hormone with structural similarities.
Uniqueness
1H-Pyrrole-3-acetic acid, 2-(aminomethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrole ring with an aminomethyl group makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
22772-43-6 |
|---|---|
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
2-[2-(aminomethyl)-1H-pyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O2/c8-4-6-5(1-2-9-6)3-7(10)11/h1-2,9H,3-4,8H2,(H,10,11) |
InChI-Schlüssel |
VRKOQICTXVXXDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C1CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(Methylsulfanyl)-6-phenylpyrimidin-4-yl]amino}benzoic acid](/img/structure/B14705382.png)
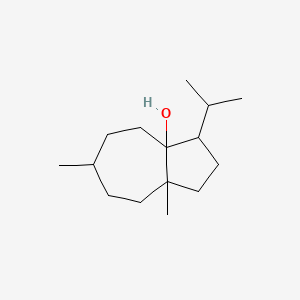
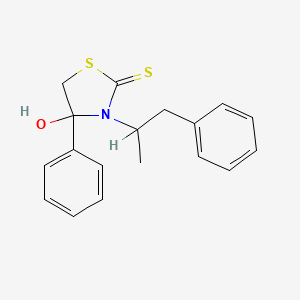
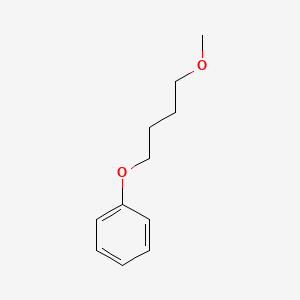
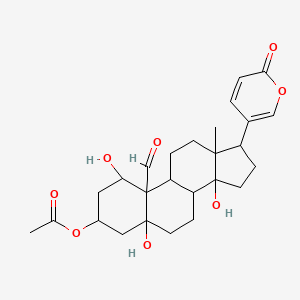
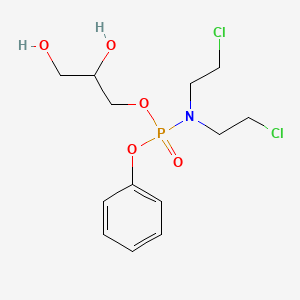
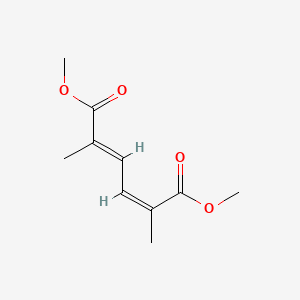
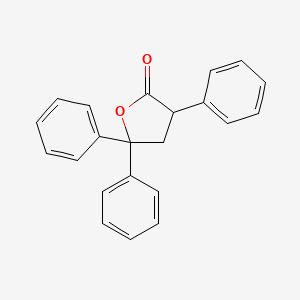
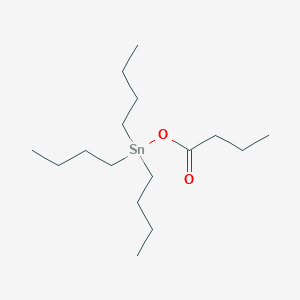
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
